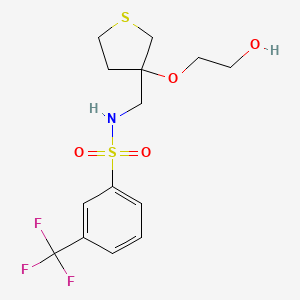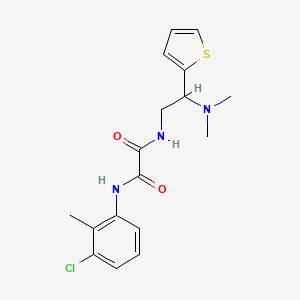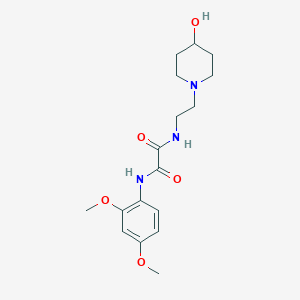
N1-(2,4-dimethoxyphenyl)-N2-(2-(4-hydroxypiperidin-1-yl)ethyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(2,4-dimethoxyphenyl)-N2-(2-(4-hydroxypiperidin-1-yl)ethyl)oxalamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dimethoxyphenyl group, a hydroxypiperidinyl group, and an oxalamide linkage. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific disciplines.
作用机制
Target of Action
It’s known that boronic esters, which this compound is a part of, are highly valuable building blocks in organic synthesis .
Mode of Action
This compound utilizes a radical approach in its mode of action . It’s involved in the catalytic protodeboronation of alkyl boronic esters . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Biochemical Pathways
The biochemical pathways affected by this compound are related to the protodeboronation of alkyl boronic esters and the subsequent hydromethylation sequence . These transformations include oxidations, aminations, halogenations, and CC-bond-formations such as alkenylations, alkynylations, and arylations .
Pharmacokinetics
It’s worth noting that boronic acids and their esters, which this compound is a part of, are only marginally stable in water .
Result of Action
The result of the compound’s action is the formal anti-Markovnikov alkene hydromethylation . This transformation has been applied to methoxy protected (−)-Δ8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Action Environment
The action environment can influence the compound’s action, efficacy, and stability. For instance, boronic acids and their esters are only marginally stable in water . Therefore, the aqueous environment could potentially affect the stability and efficacy of this compound .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,4-dimethoxyphenyl)-N2-(2-(4-hydroxypiperidin-1-yl)ethyl)oxalamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2,4-dimethoxyphenylamine: This can be achieved through the nitration of 2,4-dimethoxytoluene followed by reduction.
Formation of the oxalamide linkage: The 2,4-dimethoxyphenylamine is then reacted with oxalyl chloride to form the corresponding oxalamide.
Introduction of the hydroxypiperidinyl group: The final step involves the reaction of the oxalamide intermediate with 2-(4-hydroxypiperidin-1-yl)ethylamine under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
N1-(2,4-dimethoxyphenyl)-N2-(2-(4-hydroxypiperidin-1-yl)ethyl)oxalamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group in the piperidinyl moiety can be oxidized to form ketones or aldehydes.
Reduction: The oxalamide linkage can be reduced to form amines.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield piperidinone derivatives, while reduction of the oxalamide linkage can produce diamines.
科学研究应用
N1-(2,4-dimethoxyphenyl)-N2-(2-(4-hydroxypiperidin-1-yl)ethyl)oxalamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies investigating its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a building block for more complex organic compounds.
相似化合物的比较
Similar Compounds
N1-(2,4-dimethoxyphenyl)-N2-(2-(4-hydroxypiperidin-1-yl)ethyl)urea: Similar structure but with a urea linkage instead of an oxalamide.
N1-(2,4-dimethoxyphenyl)-N2-(2-(4-hydroxypiperidin-1-yl)ethyl)carbamate: Contains a carbamate group instead of an oxalamide.
Uniqueness
N1-(2,4-dimethoxyphenyl)-N2-(2-(4-hydroxypiperidin-1-yl)ethyl)oxalamide is unique due to its oxalamide linkage, which imparts distinct chemical properties and reactivity compared to similar compounds with urea or carbamate linkages. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and other research fields.
属性
IUPAC Name |
N'-(2,4-dimethoxyphenyl)-N-[2-(4-hydroxypiperidin-1-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O5/c1-24-13-3-4-14(15(11-13)25-2)19-17(23)16(22)18-7-10-20-8-5-12(21)6-9-20/h3-4,11-12,21H,5-10H2,1-2H3,(H,18,22)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFOFSAIPHKABNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C(=O)NCCN2CCC(CC2)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-{[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]amino}hexanoic acid](/img/structure/B2997432.png)
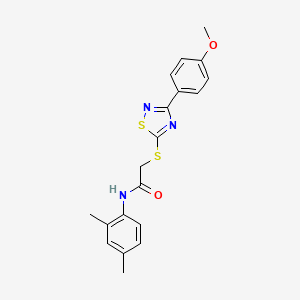
![(3R,5R)-3-Methoxy-5-[(2-methylpropan-2-yl)oxy]piperidine;hydrochloride](/img/structure/B2997436.png)
![1-(1H-indol-3-yl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B2997437.png)
![N-[(E)-[amino-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)methylidene]amino]-2-cyanoacetamide](/img/structure/B2997438.png)
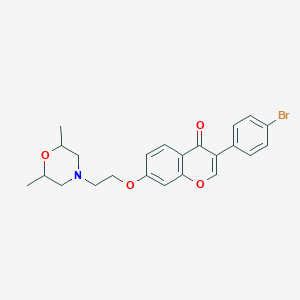
![1-[(2-fluorophenyl)methoxy]-N-(4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2997440.png)
![5-((3,4-dimethylphenyl)sulfonyl)-9-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2997442.png)
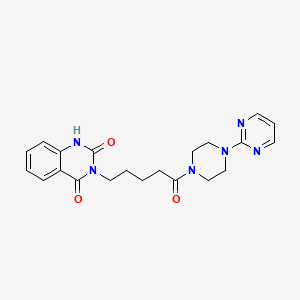
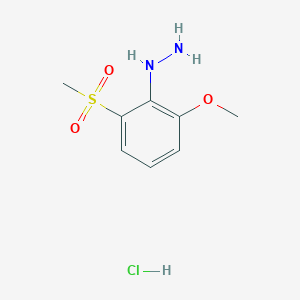
![N-(3-acetylphenyl)-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2997445.png)
![Ethyl 2-[2-(2-methoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2997449.png)
